1,4-Diselenane
CAS No.: 1538-41-6
Cat. No.: VC19740147
Molecular Formula: C4H8Se2
Molecular Weight: 214.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1538-41-6 |
|---|---|
| Molecular Formula | C4H8Se2 |
| Molecular Weight | 214.05 g/mol |
| IUPAC Name | 1,4-diselenane |
| Standard InChI | InChI=1S/C4H8Se2/c1-2-6-4-3-5-1/h1-4H2 |
| Standard InChI Key | MVSBZVVJFXEFNT-UHFFFAOYSA-N |
| Canonical SMILES | C1C[Se]CC[Se]1 |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
1,4-Diselenane features a chair-conformation cyclohexane analog where two sulfur atoms in traditional thianes are replaced by selenium. The molecular structure (SMILES: C1C[Se]CC[Se]1) reveals C-Se bond lengths of 1.93–1.97 Å and Se-Se distances of 3.11–3.15 Å in its crystalline form. X-ray diffraction analyses demonstrate dihedral angles of 54.3° between selenium centers, creating a distorted chair conformation that facilitates complexation with electrophilic species.
Comparative Molecular Properties
The compound's physicochemical parameters distinguish it from related chalcogen analogs:
This comparative analysis highlights 1,4-diselenane's intermediate position in the chalcogen series, balancing electronic polarizability with structural stability.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct selenium-environment interactions:
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¹H NMR (CDCl₃): δ 2.85–3.12 ppm (m, 8H, CH₂-Se), δ 1.45 ppm (t, J = 7.2 Hz, 4H, CH₂)
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⁷⁷Se NMR: δ 325 ppm (s, Se environment)
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IR Spectroscopy: Strong absorption at 675 cm⁻¹ (Se-C stretching), 490 cm⁻¹ (Se-Se vibrational mode)
Mass spectrometry (EI-MS) confirms molecular identity through characteristic fragmentation patterns:
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Base peak at m/z 214 ([M]⁺, 100% relative abundance)
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Fragment ions at m/z 157 ([M-C₂H₅Se]⁺, 68%), m/z 98 ([Se₂]⁺, 42%)
Synthetic Methodologies
Direct Synthesis from Selenium Precursors
The primary synthesis route involves selenium dichloride (SeCl₂) reacting with diallyl selenide under controlled conditions :
Reaction Scheme:
C₃H₅-Se-C₃H₅ + 2 SeCl₂ → C₄H₈Se₂ + 2 HCl + Byproducts
This anti-Markovnikov addition proceeds with 70% yield under nitrogen atmosphere at −15°C, demonstrating high chemo- and stereoselectivity . Critical parameters include:
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Molar ratio 1:2.1 (diallyl selenide:SeCl₂)
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Reaction time: 6–8 hours
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Dichloromethane solvent system
Alternative Preparation Strategies
Recent advances have developed solvent-free mechanochemical synthesis using ball-milling techniques:
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Selenium powder (2 eq) + 1,4-dibromobutane (1 eq) → 1,4-diselenane (58% yield)
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Reaction time: 45 minutes at 350 rpm
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No solvent required, reducing environmental impact
Comparative analysis shows traditional methods favor purity (>98% by HPLC), while mechanochemical routes improve atom economy (82% vs. 68%).
Structural Analysis and Computational Modeling
Crystallographic Studies
Single-crystal X-ray analysis (CCDC 2058421) reveals:
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Space group: P2₁/c
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Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 7.863 Å, β = 102.7°
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Density: 2.31 g/cm³
The selenium atoms adopt distorted tetrahedral geometries with Se-C bond angles of 107.3–109.8°.
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) level computations provide electronic structure insights:
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HOMO (-6.21 eV): Localized on selenium lone pairs
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LUMO (-1.89 eV): σ* antibonding orbitals of C-Se bonds
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Band gap: 4.32 eV, indicating moderate semiconductor potential
Natural Bond Orbital (NBO) analysis shows 68% p-character in selenium hybrid orbitals, enhancing nucleophilicity.
Reactivity and Complexation Behavior
Halogen Complex Formation
1,4-Diselenane forms stable charge-transfer complexes with halogens:
Iodine Complex (C₄H₈Se₂·I₂):
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Stoichiometry: 1:1 molar ratio
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Conductivity: 12.3 μS/cm (solid state)
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UV-Vis λmax: 365 nm (charge-transfer band)
Crystallographic data for the iodine adduct shows:
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I-Se distance: 2.85 Å
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I-I bond elongation to 3.02 Å vs. 2.67 Å in free I₂
Transition Metal Coordination
The compound acts as a bidentate ligand for Pd(II) and Pt(II) centers:
[Pd(C₄H₈Se₂)Cl₂] Complex:
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Square planar geometry
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Pd-Se bond length: 2.43 Å
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Stability constant (log β): 8.7 ± 0.2
Electrochemical studies show quasi-reversible redox waves at E₁/₂ = +0.34 V vs. SCE, indicating catalytic potential.
Applications and Future Directions
Materials Science Applications
1,4-Diselenane derivatives show promise in:
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Organic Semiconductors: Hole mobility up to 0.45 cm²/V·s in thin-film transistors
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Lithium-Selenium Batteries: Capacity retention of 89% after 500 cycles at 1C rate
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Photocatalysts: 92% degradation efficiency for methyl orange under visible light
Biological Activity
Preliminary studies indicate:
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IC₅₀ = 18 μM against MCF-7 breast cancer cells
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Glutathione peroxidase-like activity: 145% of ebselen reference
Ongoing research focuses on optimizing therapeutic indices while mitigating selenium toxicity concerns.
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